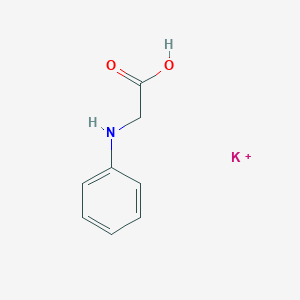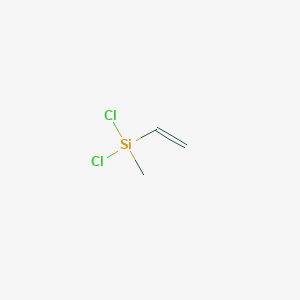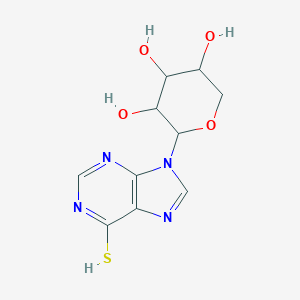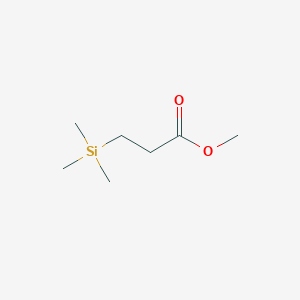
methyl 3-trimethylsilylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-trimethylsilylpropanoate is an organic compound with the molecular formula C7H16O2Si. It is a derivative of propanoic acid where the hydrogen atom in the carboxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 3-trimethylsilylpropanoate can be synthesized through the esterification of propanoic acid with methanol in the presence of a trimethylsilylating agent. One common method involves the reaction of propanoic acid with trimethylsilyl chloride (TMSCl) and methanol under acidic conditions. The reaction typically proceeds as follows:
CH3CH2COOH+TMSCl+CH3OH→CH3CH2COOTMS+HCl+H2O
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-(trimethylsilyl)-, methyl ester may involve continuous flow processes where propanoic acid and methanol are reacted with a trimethylsilylating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Propanoic acid or other oxidized derivatives.
Substitution: Various substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 3-trimethylsilylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: In the study of metabolic pathways and enzyme reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which propanoic acid, 3-(trimethylsilyl)-, methyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid and methanol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be involved in protecting carboxylic acids from unwanted reactions during synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, trimethylsilyl ester: Similar structure but without the methyl ester group.
Isobutyric acid, 3-trimethylsilyloxy-trimethylsilyl ester: Similar structure with an additional trimethylsilyloxy group.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
methyl 3-trimethylsilylpropanoate is unique due to the presence of both the trimethylsilyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
18296-04-3 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
Kanonische SMILES |
COC(=O)CC[Si](C)(C)C |
Synonyme |
3-(Trimethylsilyl)propanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


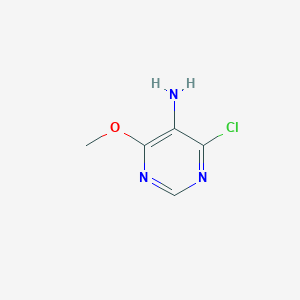
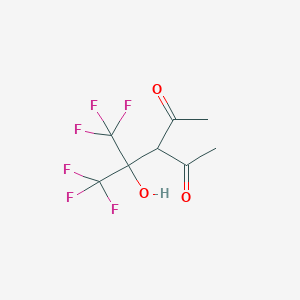
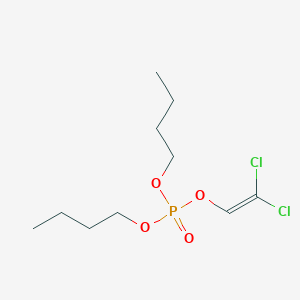
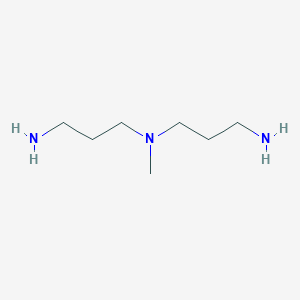
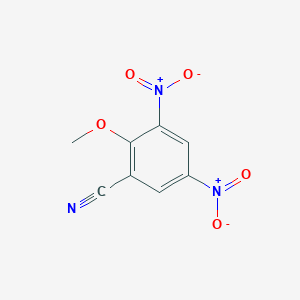
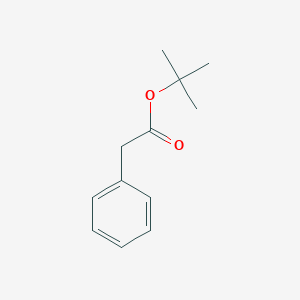
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
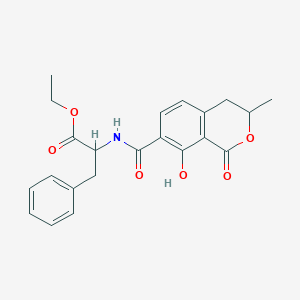
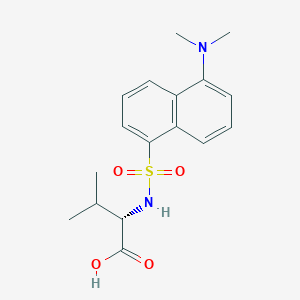
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
